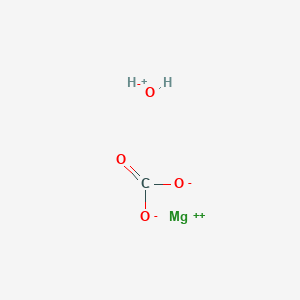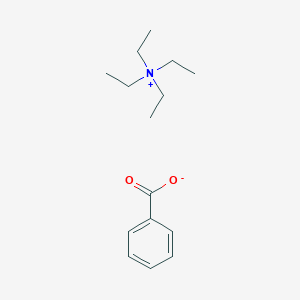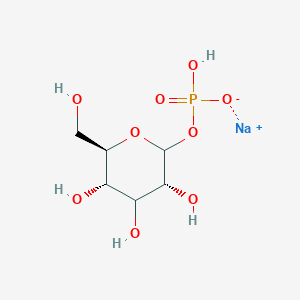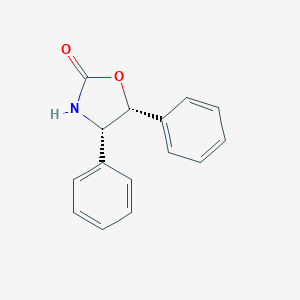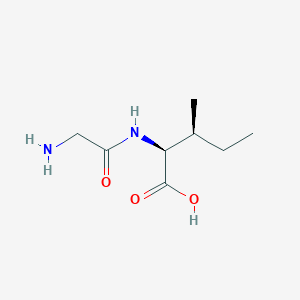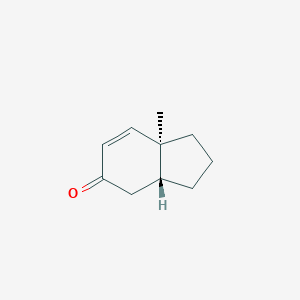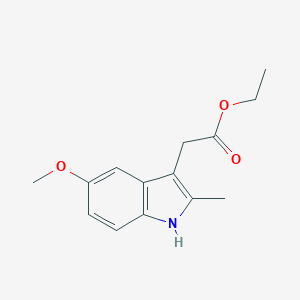
12-Tridecyn-1-OL
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tricyclic compounds is a complex process that often involves multiple steps to ensure the correct conformation and configuration of the final product. Paper describes the synthesis of tricyclic deoxynucleoside analogs through a diastereoselective carbene addition and a Vorbruggen condensation. Similarly, paper details the synthesis of tricyclo[4.4.1.12,5]dodecan-11-ols via a cycloaddition reaction. These methods highlight the importance of controlling stereochemistry during the synthesis of tricyclic compounds, which would also be relevant for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of tricyclic compounds is characterized by their three-ring system, which can significantly influence their conformational flexibility. In paper , modeling studies suggest a preference for a certain furanose ring conformation in the synthesized nucleoside analogs. Paper reports a tricyclic nucleoside with a locked conformation, analyzed by X-ray crystallography, which shows a restricted torsion angle in the furanose ring. These findings demonstrate the impact of the tricyclic structure on the overall molecular conformation, which would be an important consideration in the analysis of this compound.
Chemical Reactions Analysis
The reactivity of tricyclic compounds can be influenced by their conformational rigidity. Although the papers do not directly discuss the chemical reactions of this compound, they do provide insights into the reactivity of similar tricyclic structures. For example, the tricyclic nucleoside in paper is incorporated into oligonucleotides, which suggests that tricyclic compounds can participate in further chemical reactions, such as oligonucleotide synthesis. This could imply that this compound may also be reactive under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tricyclic compounds are closely related to their molecular structure. The conformational rigidity described in papers and can affect properties such as solubility, melting point, and reactivity. The locked conformation of the tricyclic nucleoside in paper results in decreased affinity towards complementary DNA and RNA, which is a significant chemical property alteration. These studies suggest that the physical and chemical properties of this compound would also be influenced by its tricyclic nature and the specific arrangement of its molecular structure.
Applications De Recherche Scientifique
Enzymatic Monoene Dehydrogenation : A study by Rodríguez et al. (2002) focused on the enzymatic 1,4-dehydrogenation reaction in the sex pheromone biosynthesis of the moth Spodoptera littoralis. This reaction involves converting (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. The synthesis of pentadeuterated chiral substrates, including 12-tridecyn-2-ol, was accomplished using immobilized porcine pancreatic lipase, indicating the potential of 12-Tridecyn-1-OL in enzymatic processes and pheromone biosynthesis (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
Oligonucleotide Therapeutics : Goyenvalle et al. (2016) reviewed the advances in oligonucleotide therapeutics, focusing on tricyclo-DNA chemistry, which has unique pharmacological properties and unprecedented uptake in many tissues after systemic administration. The potential use of this compound derivatives in the development of more potent and nuclease-resistant antisense oligonucleotides was highlighted, particularly for neuromuscular disorders (Goyenvalle, Leumann, & García, 2016).
Drug Discovery and Click Chemistry : Kolb and Sharpless (2003) discussed the impact of click chemistry on drug discovery. Click chemistry uses reliable chemical transformations, including the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes. This process, which potentially involves this compound, is crucial for developing new drugs due to its high dependability and specificity (Kolb & Sharpless, 2003).
Insect Pheromone Research : Voerman, Minks, and Houx (1974) explored the influence of certain acetates of alcohols, including this compound, on the attractancy of sex pheromones in the Summerfruit Tortrix Moth, Adoxophyes orana. This research suggests that this compound derivatives can modify insect behavior, indicating its potential application in pest control (Voerman, Minks, & Houx, 1974).
Antinociceptive Effects of Tricyclic Antidepressants : Micó et al. (1997) investigated the influence of β1- and β2-adrenergic blockers on the antinociceptive effect of tricyclic antidepressants in mice. While this study does not directly involve this compound, it highlights the broader context of tricyclic compounds in pharmacological research, particularly in pain management (Micó, Gibert-Rahola, Casas, Rojas, Serrano, & Serrano, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
tridec-12-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1,14H,3-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKDILSPAPQFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545182 | |
| Record name | Tridec-12-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18202-11-4 | |
| Record name | Tridec-12-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tridec-12-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
